(R)-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile
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Overview
Description
®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile is a compound that features a pyrrolidine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile moiety. One common approach is to start with a suitable precursor that can be cyclized to form the pyrrolidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Once the pyrrolidine ring is formed, it can be functionalized and coupled with a benzonitrile derivative under conditions that promote nucleophilic substitution or other coupling reactions .
Industrial Production Methods
Industrial production methods for ®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzonitrile moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidinone derivatives, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with the target site. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many derivatives.
Pyrrolidinone: An oxidized form of pyrrolidine with a carbonyl group.
Benzonitrile: A simple aromatic nitrile that can be functionalized to produce various derivatives.
Uniqueness
®-2-Methyl-4-(pyrrolidin-2-yl)benzonitrile is unique due to the combination of the pyrrolidine ring and the benzonitrile moiety, which can confer specific biological activities and chemical reactivity. This combination allows for the exploration of new chemical space and the development of compounds with potentially novel properties .
Properties
Molecular Formula |
C12H14N2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-methyl-4-[(2R)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c1-9-7-10(4-5-11(9)8-13)12-3-2-6-14-12/h4-5,7,12,14H,2-3,6H2,1H3/t12-/m1/s1 |
InChI Key |
JFTLTZKITVQKKJ-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H]2CCCN2)C#N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCN2)C#N |
Origin of Product |
United States |
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